Penoctonium Bromide

Description

Historical Context of Quaternary Ammonium Compounds in Antimicrobial Agents Research

Quaternary ammonium compounds (QACs) are a class of cationic biocides recognized for their broad-spectrum antimicrobial activity. mdpi.com The scientific exploration of QACs as antimicrobial agents began in the early 20th century with studies on derivatives of hexamethylenetetramine. mdpi.com A pivotal moment in the history of QACs occurred in 1935 when Gerhard Domagk reported the potent antimicrobial properties of benzalkonium chloride, a discovery that paved the way for their widespread commercial and medical application. mdpi.combiomedpharmajournal.org

Structurally, QACs are characterized by a positively charged nitrogen atom bonded to four organic groups, creating a cationic "head," and at least one long alkyl chain that forms a hydrophobic "tail." nih.govwikipedia.org This amphiphilic nature allows them to disrupt the cell membranes of microorganisms, leading to cell lysis and death. wikipedia.orgacs.org They are effective against a wide range of gram-positive and gram-negative bacteria, as well as fungi and enveloped viruses. biomedpharmajournal.orgwikipedia.org

Over the decades, research has led to the development of successive generations of QACs, aiming to enhance their efficacy, broaden their antimicrobial spectrum, and address the challenge of microbial resistance. biomedpharmajournal.org The persistent use of these compounds in various sectors, from healthcare to household cleaning, has also prompted studies into bacterial resistance mechanisms, such as the expression of efflux pumps that can expel QACs from the bacterial cell. biomedpharmajournal.orgacs.org

Positioning Penoctonium Bromide (formerly Ug 767) within Modern Pharmaceutical Chemistry Research Landscape

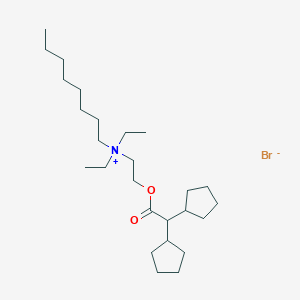

This compound, initially designated as Ug 767, is a quaternary ammonium compound that emerged from the extensive research into this chemical class. nih.govmedkoo.com Its chemical structure is defined by a central quaternary nitrogen atom with diethyl and n-octyl groups, and an ester-containing ethyl group, paired with a bromide anion. This structure aligns it with the mono-QAC subclass.

Initial research on this compound in the late 1960s and early 1970s focused on its potential as a chemotherapeutic agent, specifically investigating its antimicrobial and antifungal activities. nih.govmedkoo.com While many QACs like pancuronium bromide were developed as neuromuscular blocking agents due to their structural characteristics, the primary research thrust for this compound was its application as an anti-infective. nih.govwikipedia.orgnih.gov

In the landscape of modern pharmaceutical chemistry, where the development of new antimicrobial agents is critical to combatting multidrug-resistant pathogens, compounds like this compound represent a reservoir of previously explored molecules that may warrant re-evaluation. Its classification as a QAC places it within a well-established family of antimicrobials, but its unique dicyclopentylacetyl ester moiety distinguishes it from more common QACs like benzalkonium chloride.

Table 1: Chemical Properties of this compound Below is an interactive table detailing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-Octanaminium, N-(2-((dicyclopentylacetyl)oxy)ethyl)-N,N-diethyl-, bromide | medkoo.com |

| Former Name | Ug 767 | nih.govmedkoo.com |

| Molecular Formula | C₂₆H₅₀NO₂.Br | nih.gov |

| Molecular Weight | 488.59 g/mol | nih.gov |

| CAS Number | 17088-72-1 | epa.gov |

| InChI Key | DWUPDLOTOYWYQT-UHFFFAOYSA-M | medkoo.comnih.gov |

Review of Existing Academic Literature and Identification of Research Gaps Pertaining to this compound

A review of academic literature reveals that the bulk of research on this compound was conducted several decades ago. A 1969 study investigated the microbial activity of the compound, then known as Ug 767, highlighting its potential as a chemotherapeutic agent. nih.gov This early research explored its effects on various bacteria and fungi, including Staphylococcus, Pseudomonas aeruginosa, Candida, and Trichophyton. nih.gov A subsequent study in 1974 further examined its "in vitro" antimycotic (antifungal) action. medkoo.com

Despite this initial interest, there is a notable scarcity of recent, in-depth studies on this compound in contemporary scientific literature. This represents a significant research gap. The original studies established a foundational understanding of its antimicrobial spectrum, but a modern re-evaluation is absent. wikipedia.org Key areas that remain unexplored include:

Mechanism of Action: While the general mechanism for QACs involves membrane disruption, the specific molecular interactions and targets of this compound have not been elucidated in detail. nih.gov

Antimicrobial Spectrum with Modern Strains: The efficacy of this compound against contemporary, clinically relevant, and multidrug-resistant bacterial and fungal strains is unknown.

Resistance Potential: There are no published studies on the potential for microorganisms to develop resistance to this compound or on the genetic basis for such resistance. acs.org

Synergistic Activity: Research into the synergistic effects of this compound with existing antibiotics, a promising strategy to combat resistant infections, has not been undertaken. nih.gov

The lack of follow-up research means that the full potential of this compound as a therapeutic agent remains uncharacterized by modern standards. Future research could apply contemporary analytical and microbiological techniques to thoroughly assess its efficacy, mechanism, and potential role in addressing the challenge of antimicrobial resistance.

Properties

CAS No. |

17088-72-1 |

|---|---|

Molecular Formula |

C26H50BrNO2 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |

InChI |

InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DWUPDLOTOYWYQT-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

Canonical SMILES |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

Other CAS No. |

17088-72-1 |

Synonyms |

dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Structure-activity Relationship Investigations

Retrosynthetic Analysis and Proposed Synthetic Routes to Penoctonium Bromide Analogues

A retrosynthetic analysis of this compound, which is chemically named diethyl(2-(dicyclopentylacetoxy)ethyl)octylammonium bromide, reveals a convergent synthetic strategy. The molecule can be deconstructed into three primary building blocks: dicyclopentylacetic acid, 2-(diethylamino)ethanol, and an octyl halide.

The primary disconnection points are the C-N bond formed during quaternization and the ester linkage.

Disconnection I (Quaternization): The final step in the forward synthesis is the formation of the quaternary ammonium salt. wikipedia.org Retrosynthetically, this involves the disconnection of the octyl group from the tertiary amine nitrogen, leading to the tertiary amine precursor, 2-(diethylamino)ethyl dicyclopentylacetate, and an octyl halide (e.g., octyl bromide). This step is a classic example of the Menschutkin reaction. nih.gov

Disconnection II (Esterification): The tertiary amine precursor can be disconnected at the ester bond. This yields dicyclopentylacetic acid and 2-(diethylamino)ethanol, a readily available starting material. The forward reaction would involve a standard esterification, such as a Fischer-Speier esterification or acylation using the corresponding acyl chloride.

Disconnection III (Dicyclopentylacetic acid synthesis): The dicyclopentylacetic acid moiety is a key lipophilic component. Its synthesis can be envisioned from dicyclopentyl ketone. A potential route involves a Reformatsky reaction with an alpha-haloacetate ester (e.g., ethyl bromoacetate) followed by hydrolysis. Alternatively, a Wittig-type reaction on dicyclopentyl ketone could introduce the acetic acid side chain.

Strategies for Quaternary Ammonium Center Formation

The formation of the quaternary ammonium center in this compound and its analogues is typically achieved through the quaternization of a tertiary amine. wikipedia.org This reaction, often referred to as the Menschutkin reaction, involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine. nih.gov

General Reaction Scheme: R₃N + R'-X → [R₃NR']⁺X⁻

In the context of this compound synthesis, the tertiary amine is 2-(diethylamino)ethyl dicyclopentylacetate, and the alkylating agent is an octyl halide, such as octyl bromide.

Key considerations for this synthetic step include:

Solvent: The reaction is often performed in polar aprotic solvents like acetonitrile, DMF, or even in alcohols, which can help stabilize the charged transition state and products. nih.gov Some syntheses can also be carried out in water or water-containing organic solvents. google.com

Temperature: Reaction temperatures are typically elevated to drive the reaction to completion, often ranging from 50 to 100 °C. nih.govgoogle.com

Reactant Stoichiometry: An equimolar ratio of the tertiary amine and the alkyl halide is typically used. nih.gov

The synthesis of various quaternary ammonium salts for pharmaceutical and other applications is well-documented, providing a robust framework for producing this compound analogues with different alkyl substituents on the nitrogen atom. ulisboa.pt

Functional Group Interconversions and Cyclopentyl Moiety Integration

The integration of the dicyclopentyl acetate moiety is a critical part of the synthesis, defining the molecule's lipophilicity. The key transformation is an esterification reaction.

Proposed Synthetic Route:

Dicyclopentylacetic Acid Preparation: A plausible method starts with the reaction of cyclopentanone with magnesium to form a diol via a pinacol coupling, which then undergoes a pinacol rearrangement under acidic conditions to yield a spirocyclic ketone. youtube.com However, a more direct route to the dicyclopentylacetic acid scaffold would involve the α-alkylation of a cyclopentylacetic acid ester with a cyclopentyl halide or the reaction of dicyclopentyl ketone with a suitable two-carbon building block.

Ester Formation: Dicyclopentylacetic acid is converted to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with 2-(diethylamino)ethanol in the presence of a non-nucleophilic base (like triethylamine or pyridine) to prevent the quaternization of the amine by the acyl chloride. This yields the key intermediate, 2-(diethylamino)ethyl dicyclopentylacetate.

Final Quaternization: The intermediate is then quaternized with octyl bromide as described in the previous section to yield the final product, this compound.

Exploration of Derivatization Strategies for Structural Modification

To investigate the structure-activity relationship, analogues of this compound can be synthesized by modifying its core components: the alkyl chains on the ammonium center and the substituents on the dicyclopentyl acetate moiety.

Alkyl Chain Variations and Their Impact on Preclinical Activity Profiles

The length and nature of the alkyl chains attached to the quaternary nitrogen are known to be critical determinants of the biological activity of quaternary ammonium compounds (QACs). acs.orgontosight.ai For antimicrobial QACs, activity is often dependent on the compound's ability to disrupt bacterial cell membranes, a process heavily influenced by lipophilicity.

Effect of Chain Length: Studies on various QACs demonstrate that antimicrobial and other biological activities increase as the alkyl chain length increases, up to an optimal point. rsc.orgmdpi.com Beyond this optimum, a "cutoff effect" is often observed, where further increases in chain length lead to decreased activity, possibly due to reduced aqueous solubility or aggregation into micelles, which hinders interaction with biological targets. acs.org For many bacteria, the optimal chain length is typically between C12 and C16. acs.orgmdpi.com

Systematic Variation: In the case of this compound, which possesses an octyl (C8) chain, synthesizing analogues with different chain lengths (e.g., C6 to C18) would be a primary strategy for SAR exploration. mdpi.com This is achieved by using different alkyl halides (e.g., hexyl bromide, dodecyl bromide, hexadecyl bromide) in the final quaternization step.

The following table outlines a hypothetical series of analogues and the expected trend in activity based on general QAC research.

| Analogue Alkyl Chain | Chain Length | Expected Preclinical Activity Trend | Rationale |

| Hexyl | C6 | Lower than Penoctonium | Insufficient lipophilicity for optimal membrane interaction. acs.org |

| Octyl (Penoctonium) | C8 | Baseline Activity | The reference compound. |

| Decyl | C10 | Potentially Increased | Approaching optimal lipophilicity for many QACs. mdpi.com |

| Dodecyl | C12 | Potentially Optimal | Often cited as an optimal chain length for antimicrobial QACs. acs.orgmdpi.com |

| Tetradecyl | C14 | Potentially Optimal/Decreasing | May represent the peak or beginning of the "cutoff effect". mdpi.comacs.org |

| Hexadecyl | C16 | Likely Decreased | Increased likelihood of reduced solubility and micelle formation. acs.org |

| Octadecyl | C18 | Likely Significantly Decreased | Generally considered to have low activity due to the cutoff effect. acs.org |

Substituent Effects on Dicyclopentyl Acetate Moiety and Associated Research

The dicyclopentyl acetate group is a large, lipophilic ester moiety that significantly influences the molecule's interaction with biological membranes and potential receptor sites. Modifying this part of the molecule offers another avenue for SAR studies.

Steric Bulk: The two cyclopentyl groups create significant steric hindrance around the ester carbonyl. Replacing one or both cyclopentyl groups with other cyclic (e.g., cyclohexyl) or acyclic (e.g., isopropyl, tert-butyl) groups would alter the steric profile. beilstein-journals.org This could affect both the rate of hydrolytic degradation of the ester and its binding affinity to biological targets.

Electronic Effects: While the dicyclopentyl moiety is primarily an alkyl (electron-donating) group, introducing substituents onto the cyclopentyl rings is synthetically challenging but could modulate electronic properties. A more feasible approach is to alter the acetate linker itself. For example, replacing the acetate group with electronically different linkers could influence activity. The presence of electron-withdrawing groups near a carbonyl carbon generally increases its electrophilicity and susceptibility to nucleophilic attack. unab.cl

Research into related ester compounds shows that modifications to the acyl group can significantly impact biological activity. For instance, in studies of other pharmacologically active esters, altering substituents on ring structures attached to the acyl group has been shown to tune receptor binding and potency. nih.gov

Structure-Activity Relationship (SAR) Studies via Systematic Chemical Modifications

A systematic SAR study of this compound would integrate the modifications described above to build a comprehensive model of its pharmacophore. gardp.org The goal is to identify which structural features are essential for activity and which can be modified to enhance desired properties. gardp.org

The core components for modification in an SAR study include:

The Quaternary Ammonium Head: The permanent positive charge is essential for the primary mechanism of many QACs.

The N-Alkyl Chains: As detailed in 2.2.1, the long alkyl chain (octyl group) is a key target for modification to optimize lipophilicity. The shorter ethyl groups could also be varied, though this is generally found to have a less dramatic effect.

The Ester Linkage: This bond may be susceptible to hydrolysis by esterases in vivo. Replacing the ester with a more stable ether or amide linkage would produce analogues with significantly different pharmacokinetic profiles.

The Lipophilic Tail (Dicyclopentyl Acetate): As discussed in 2.2.2, the size and shape of this group are critical.

An SAR campaign would generate a matrix of compounds, such as those illustrated in the table below, and test their preclinical activity.

| Modification Area | Original Group (Penoctonium) | Proposed Modification | Rationale for Modification |

| N-Alkyl Chain | n-Octyl | n-Dodecyl, n-Tetradecyl | Optimize lipophilicity for enhanced membrane disruption. mdpi.com |

| Linker Group | Ester (-COO-) | Ether (-O-), Amide (-CONH-) | Increase metabolic stability against hydrolysis. |

| Lipophilic Moiety | Dicyclopentylacetyl | Diphenylacetyl, Diisopropylacetyl | Evaluate the role of steric bulk and electronic properties (in the case of phenyl rings). firsthope.co.in |

| Spacer Length | Ethylene (-CH₂CH₂-) | Propylene (-CH₂CH₂CH₂-) | Assess the impact of the distance between the cationic head and the lipophilic tail. |

By correlating these structural changes with observed changes in biological activity, a detailed SAR model can be constructed. This model would be invaluable for designing second-generation compounds with potentially improved efficacy or a more desirable activity profile.

Preclinical Biological Activity and Efficacy Profiling in Model Systems

In Vitro Antimicrobial Spectrum and Potency Evaluation

The in vitro activity of penoctonium bromide has been assessed against various fungi and bacteria to establish its spectrum and potency as an antimicrobial agent.

Antifungal Efficacy Against Pathogenic Yeasts and Molds (e.g., Candida species)

Studies have explored the fungistatic activity of this compound. While it has been noted to be a less efficient fungistat compared to its bacteriostatic activity, it still possesses activity against pathogenic yeasts. researchgate.net Research involving various Candida species, which are common causes of fungal infections, has been a focus. researchgate.netnih.gov For instance, microbial studies have been conducted with this compound, though specific minimum inhibitory concentration (MIC) data against various Candida species in readily available literature is limited. researchgate.netresearchgate.net The development of resistance in Candida species to commonly used antifungal agents has spurred research into new therapeutic options. nih.gov

Table 1: Antifungal Activity of Selected Agents Against Candida Species

| Compound | Candida Species | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Nystatin | Candida spp. | Not specified, but most strains remain susceptible | nih.gov |

| Voriconazole | C. glabrata | More effective than fluconazole against biofilms | nih.gov |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 | mdpi.com |

| Magnolol | C. albicans | Synergistic with eugenol | woodj.org |

This table presents data for other antifungal agents to provide context for the evaluation of antifungal efficacy, as specific MIC values for this compound against Candida species were not detailed in the provided search results.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Table 2: Antibacterial Activity of Selected Quaternary Ammonium Compounds

| Compound | Bacterial Strain | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Synthetic Quaternary Ammonium Lipid (6) | Gram-positive isolates (Enterococcus and Staphylococcus genus) | 4–64 | mdpi.com |

| Precursor Phosphonium Salt (1) | Gram-positive isolates (Enterococcus and Staphylococcus genus) | 4–16 | mdpi.com |

This table provides data on other quaternary ammonium compounds to illustrate the typical antibacterial efficacy of this chemical class, as specific MICs for this compound were not available in the search results.

Preclinical Pharmacological Models for Efficacy Assessment

To understand the therapeutic potential of this compound, various preclinical models are employed to assess its efficacy.

Cell-Based Assays for Investigating Antimicrobial Activity in Eukaryotic and Prokaryotic Cell Lines

Cell-based assays are fundamental in early-stage drug discovery to determine the antimicrobial activity of a compound. nih.gov These assays can measure the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various prokaryotic cell lines (bacteria). nih.govmdpi.com For eukaryotic cells, these assays help in assessing cytotoxicity to ensure the compound is selective for microbial cells. frontiersin.org The use of techniques like agar diffusion tests and broth microdilution methods are common. nih.govmdpi.com For instance, the antimicrobial efficacy of biomolecules like LL37 and pexiganan has been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov

Ex Vivo Tissue Models for Assessing Compound Interactions at the Tissue Level

Ex vivo tissue models serve as a bridge between in vitro cell cultures and in vivo animal models. nih.gov These models, which utilize excised tissues, help in assessing how a compound interacts within the complex environment of a tissue, preserving the native architecture and multicellular composition. nih.govresearchgate.net This is particularly useful for studying the absorption, distribution, and potential toxicity of a drug candidate on patient-derived tissues. nih.govfrontiersin.org For example, precision-cut liver slices have been used to study the effects of compounds on liver tissue. mdpi.com Such models allow for the investigation of drug responses in a setting that more closely mimics the in vivo situation. nih.govmdpi.com

In Vivo Animal Models for Investigating Antimicrobial Efficacy and Mechanistic Insights

In vivo animal models are crucial for evaluating the efficacy of antimicrobial agents in a whole-organism context. mdpi.comdiva-portal.org These models allow for the study of a compound's effectiveness against infections in the presence of a host immune system and metabolic processes. mdpi.com Murine models, such as those for bacterial pneumonia or skin infections, are commonly used to test new antimicrobial therapies. mdpi.comdiva-portal.orgfrontiersin.org For example, the efficacy of antimicrobial agents has been evaluated in mice infected with multidrug-resistant Acinetobacter baumannii. frontiersin.org Another model, Caenorhabditis elegans, has been used to screen for antimicrobial agents against carbapenem-resistant Klebsiella pneumoniae. nih.gov These models provide valuable data on a drug's potential therapeutic effect before human clinical trials. diva-portal.org

Molecular Mechanism of Action Studies

Elucidation of Cellular and Subcellular Molecular Targets

Research into the antimicrobial action of penoctonium bromide has identified several key cellular and subcellular targets. The primary interaction occurs at the microbial cell surface, leading to a cascade of disruptive events.

The initial and most critical site of action for this compound is the microbial cell membrane and, in the case of bacteria, the cell wall. As a cationic, surface-active agent, its positively charged nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids. patsnap.com

This interaction leads to the integration of the compound's hydrophobic alkyl chain into the lipid bilayer of the cell membrane. patsnap.com This insertion disrupts the ordered structure of the membrane, leading to a critical loss of integrity and an increase in fluidity. The consequence of this disruption is membrane permeabilization, a process where the membrane becomes leaky. patsnap.complos.org This increased permeability allows for the uncontrolled efflux of essential intracellular components, including potassium ions (K+), nucleotides, and amino acids, while also facilitating the influx of extracellular substances, ultimately leading to the dissipation of vital ion gradients and cell death. patsnap.commdpi.com

Studies on various antimicrobial agents that target membranes have elucidated this permeabilization process. For instance, research on antimicrobial peptides shows they can create transient pores or lesions in the membrane, leading to the leakage of cellular contents. nih.gov The process of permeabilization can be visualized using fluorescent dyes like Ethidium Bromide (EtBr) or Propidium Iodide (PI), which are normally excluded by intact membranes but can enter and fluoresce upon binding to nucleic acids when the membrane is compromised. plos.orgbiomol.com

Table 1: Key Events in Membrane Interaction and Permeabilization

| Step | Description | Consequence |

|---|---|---|

| 1. Adsorption | The cationic head of this compound binds to the negatively charged microbial cell surface. | Concentration of the compound at the primary target site. |

| 2. Intercalation | The hydrophobic tail penetrates and integrates into the lipid bilayer. | Disruption of membrane lipid packing and fluidity. patsnap.com |

| 3. Permeabilization | Loss of membrane structural integrity creates pores or general leakiness. patsnap.complos.org | Efflux of essential ions (e.g., K+) and metabolites; influx of external molecules. mdpi.com |

| 4. Cell Lysis | Severe membrane damage leads to the complete rupture of the cell. | Cell death. mdpi.com |

A secondary consequence of membrane disruption is the inhibition of essential membrane-associated enzymes. Many vital enzymatic processes are localized within or on the microbial cell membrane, including those involved in respiration, cell wall synthesis, and nutrient transport. patsnap.commdpi.com

The perturbation of the lipid bilayer by this compound can alter the membrane's physical state, which can, in turn, affect the conformation and function of these integral and peripheral membrane proteins. patsnap.com The delocalization and denaturation of these enzymes contribute significantly to the compound's antimicrobial efficacy. By impairing key metabolic activities such as energy production and transport, the microbial cell is further crippled, accelerating its demise. patsnap.com While this is a known mechanism for quaternary ammonium compounds, specific studies detailing the inhibition of particular enzymatic pathways by this compound are not extensively documented in publicly available research.

While the primary mode of action is membrane disruption, some quaternary ammonium compounds may also interact with intracellular components, including nucleic acids (DNA and RNA), following membrane permeabilization. Once the cell's primary defense—the membrane—is breached, the compound can enter the cytoplasm.

The cationic nature of this compound could facilitate an electrostatic interaction with the negatively charged phosphate backbone of DNA and RNA. carlroth.com Such binding could potentially interfere with critical cellular processes like DNA replication, transcription, and translation. Intercalating agents, for example, insert themselves between the base pairs of DNA, which can lead to mutations and inhibition of replication. biomol.com However, direct evidence from studies focusing specifically on this compound's ability to bind to and disrupt nucleic acids is limited. The predominant scientific consensus points towards membrane damage as the principal lethal mechanism, with any intracellular interactions considered secondary effects.

Investigations into Inhibition of Essential Microbial Enzymatic Pathways

Mechanistic Pathways of Antimicrobial Action at the Molecular Level

The interaction of this compound with microbial cells triggers specific molecular pathways that lead to cell death. These include the induction of damaging oxidative stress and the collapse of the electrochemical potential across the cell membrane.

Antimicrobial agents can induce the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•) within microbial cells. nih.govunibe.ch ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, a condition known as oxidative stress. nih.govbiorxiv.org

The disruption of the membrane-bound electron transport chain is a potential source of endogenous ROS production. By interfering with the function of respiratory enzymes, this compound could lead to the incomplete reduction of oxygen and the subsequent generation of superoxide radicals. This surge in ROS can overwhelm the cell's natural antioxidant defenses, leading to lipid peroxidation (damage to the cell membrane), protein carbonylation, and DNA damage, contributing to cell death. nih.gov Studies have shown that bacteria experience a burst of mutations when first exposed to oxidative stress, before their natural defense mechanisms are fully activated. biorxiv.orgembopress.org

Table 2: Effects of ROS in Microbial Cells

| Cellular Component | Type of Damage | Consequence |

|---|---|---|

| Lipids | Peroxidation of unsaturated fatty acids. | Loss of membrane integrity and fluidity. nih.gov |

| Proteins | Oxidation of amino acid side chains, protein carbonylation. | Enzyme inactivation, loss of function. nih.gov |

| Nucleic Acids | Oxidation of guanine bases, strand breaks. | Mutations, inhibition of replication and transcription. nih.gov |

All living cells maintain a membrane potential, which is an electrical potential difference across their membrane. This potential is crucial for numerous cellular functions, including ATP synthesis, transport of molecules, and maintenance of intracellular pH. The membrane potential in bacteria is generated by the pumping of protons out of the cell by the respiratory chain.

This compound's action of permeabilizing the cell membrane leads to the uncontrolled movement of ions (e.g., K⁺ and H⁺) across the membrane. patsnap.com This leakage of ions dissipates the electrochemical gradients, causing a collapse of the membrane potential, a process known as depolarization. mdpi.com The loss of membrane potential is a rapid and lethal event, as it immediately halts all processes that depend on it, including active transport and ATP synthesis, effectively shutting down the cell's energy-generating capacity. mdpi.com The dissipation of the bacterial membrane potential by antimicrobial compounds is a well-documented mechanism directly correlated with their antibacterial activity. mdpi.com

Disruption of Biofilm Formation and Persistence Mechanisms

Based on the conducted research, there is no publicly available scientific literature or data detailing the specific molecular mechanisms by which this compound disrupts biofilm formation and persistence. Studies on the antibiofilm activities of various other bromide-containing compounds and different chemical agents exist, but specific research into this compound's effects on microbial biofilms is not present in the available search results.

General mechanisms of biofilm disruption by other antimicrobial agents often involve:

Inhibition of Initial Attachment: Preventing bacteria from adhering to surfaces, which is the first step in biofilm formation. nih.gov

Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS is a protective matrix that holds the biofilm together. nih.gov Enzymes that degrade components of the EPS, such as polysaccharides, proteins, and extracellular DNA (eDNA), can break down the biofilm structure. nih.govmdpi.com

Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. nih.govmdpi.com Inhibiting these signaling pathways can prevent the development of mature biofilms. mdpi.com

Induction of Biofilm Dispersal: Triggering the bacteria to revert from a sessile (biofilm) state to a planktonic (free-swimming) state, making them more susceptible to antimicrobial agents. nih.gov

While these are established anti-biofilm strategies, their specific application or relevance to this compound has not been documented in the provided search results. A 1969 study titled "[Microbial studies with a new chemotherapeutic agent this compound (Ug 767)]" was identified, but its contents regarding biofilm-related activity are not accessible. researchgate.net Therefore, a detailed analysis of this compound's role in disrupting biofilm formation and persistence cannot be provided.

Computational Chemistry and Theoretical Modeling of Penoctonium Bromide

Quantum Chemical Calculations for Electronic and Steric Properties of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing precise data on its electronic structure and spatial arrangement. rsdjournal.org Methods like Density Functional Theory (DFT) are employed to model the behavior of electrons within a molecule, which dictates its reactivity, stability, and intermolecular interactions. chemmethod.com

Detailed research findings from quantum chemical calculations can reveal the distribution of electron density across the Penoctonium cation. The positively charged quaternary ammonium head is the primary site of electrostatic interaction, while the bulky, lipophilic dicyclopentyl and octyl groups contribute significantly to the molecule's steric profile and its ability to interact with nonpolar environments. The presence of the bromide counter-ion influences the solid-state properties and solubility, but the cationic portion is the pharmacologically active species.

Calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. chemmethod.com A smaller gap suggests the molecule is more readily polarizable and reactive. Furthermore, the incorporation of a bromine atom, even as a counter-ion, can subtly influence the electronic properties of the entire system, a phenomenon observed in other brominated organic molecules where bromination can reduce the energy gap between valence and conduction states. rsc.org

Steric properties are defined by the three-dimensional size and shape of the molecule. The two cyclopentyl rings, along with the octyl chain, create a significant steric shield around one end of the molecule. Quantum calculations can quantify this through parameters like molecular volume and surface area, which are critical for understanding how the compound fits into a receptor's binding site.

Table 1: Hypothetical Quantum Chemical Properties of Penoctonium Cation This table presents theoretical data based on typical values for similar organic molecules, as specific published calculations for Penoctonium Bromide are not widely available.

| Parameter | Description | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Indicator of chemical reactivity and stability. chemmethod.com |

| Dipole Moment | Measure of the net molecular polarity | 12.5 D | Influences solubility and non-covalent interactions. |

| Molecular Volume | Total volume occupied by the molecule | 450 ų | A key steric parameter for receptor fitting. |

| Polar Surface Area | Surface sum over all polar atoms | 26.3 Ų | Affects membrane permeability and transport. nih.gov |

Molecular Docking and Dynamics Simulations for Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Penoctonium, and its biological target. frontiersin.orgfrontiersin.org Given Penoctonium's function as an anticholinergic agent, its primary targets are muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). ontosight.ainih.gov

Molecular docking predicts the preferred orientation and conformation of the Penoctonium cation when bound to the receptor's active site. nih.gov The process involves sampling a vast number of possible binding poses and scoring them based on binding energy, which estimates the affinity of the compound for the target. mdpi.com A high negative binding energy suggests a strong and stable interaction. mdpi.com These simulations can identify key amino acid residues within the receptor that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. dost.gov.ph

Following docking, Molecular Dynamics (MD) simulations provide a dynamic view of the compound-target complex over time, typically on the nanosecond to microsecond scale. cecam.orguinjkt.ac.id MD simulations treat atoms and bonds as a system of interacting particles, solving Newton's equations of motion to track their movements. mdpi.com This allows for the assessment of the stability of the docked pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; low RMSD values indicate a stable complex. mdpi.com MD can also reveal conformational changes in the receptor upon ligand binding and the role of water molecules in mediating interactions. researchgate.net

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results for Penoctonium with a Muscarinic Receptor This table is a representative example of data generated from such simulations, as specific studies on this compound are not publicly available.

| Simulation Parameter | Description | Example Finding | Implication |

|---|---|---|---|

| Binding Energy (Docking) | Estimated free energy of binding from docking. | -9.5 kcal/mol | Suggests high binding affinity for the target receptor. mdpi.com |

| Key Interacting Residues | Amino acids in the receptor forming significant bonds. | Asp105, Tyr106, Trp400 | Identifies the specific molecular anchors for the drug. |

| Type of Interaction | Nature of the chemical bonds formed. | Ionic bond with Asp105; Hydrophobic contacts with Trp400. | Explains the chemical basis of recognition and binding. |

| RMSD (MD Simulation) | Root Mean Square Deviation of the complex over time. | 1.5 Å (stable) | Confirms the stability of the binding pose over the simulation period. dost.gov.ph |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond exists. | 85% with Tyr106 | Indicates a strong and persistent hydrogen bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.com The fundamental principle is that the structural properties of a molecule, encoded by numerical values called molecular descriptors, determine its activity. nih.gov QSAR models are powerful tools for predictive biology, enabling the estimation of the activity of new, unsynthesized compounds and helping to prioritize candidates for synthesis and testing. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentration against a specific target) is compiled. nih.gov For each compound, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., solvent-accessible surface area).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), are then used to build an equation that correlates a selection of these descriptors with the observed activity. researchgate.netmdpi.com The resulting model's robustness and predictive power are rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation (Q²_LOO) and prediction on an external test set (Q²_EXT). nih.gov

For a class of compounds like quaternary ammonium salts, relevant descriptors in a QSAR model might include those related to lipophilicity (e.g., LogP), the size and shape of the alkyl chains, and the charge distribution on the cationic head.

Table 3: Example of a Hypothetical QSAR Model for Anticholinergic Activity This table illustrates the structure of a QSAR equation. The descriptors and coefficients are for demonstrative purposes only.

| Descriptor | Description | Coefficient | Contribution to Activity |

|---|---|---|---|

| ClogP | Calculated Logarithm of the Partition Coefficient | +0.45 | Positive correlation; higher lipophilicity increases activity. |

| V_dist | A shape descriptor related to molecular volume distribution | -0.21 | Negative correlation; suggests specific shape constraints. |

| Q_pos | Partial charge on the quaternary nitrogen | +1.50 | Positive correlation; higher positive charge enhances interaction. |

| N_rot | Number of rotatable bonds | -0.15 | Negative correlation; suggests conformational rigidity is favorable. |

| Model Statistics | Value | ||

| R² (Goodness of fit) | 0.88 | ||

| Q² (Predictive ability) | 0.75 |

Equation: pIC₅₀ = 1.2 + 0.45(ClogP) - 0.21(V_dist) + 1.50(Q_pos) - 0.15(N_rot)

Pharmacophore Modeling for De Novo Design and Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model is not a real molecule but an abstract map of features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov These models serve as powerful 3D queries for virtual screening of large compound databases to identify novel chemical scaffolds (de novo design) or to guide the modification of existing leads to improve their potency and selectivity (optimization). researchgate.netbakerlab.org

Pharmacophore models can be generated in two primary ways:

Ligand-Based: When a set of active molecules is known but the receptor structure is not, their common chemical features are aligned and superimposed to create a hypothesis of the essential interaction points. plos.org

Structure-Based: When the 3D structure of the target receptor is available (from X-ray crystallography or homology modeling), the key interactions between the receptor and a known ligand can be directly translated into pharmacophoric features. nih.govmedsci.org

For this compound, a pharmacophore model for muscarinic antagonism would likely include a positive ionizable feature corresponding to the quaternary ammonium nitrogen, which forms a critical ionic bond in the receptor's binding site. It would also include several hydrophobic features representing the bulky dicyclopentyl and octyl groups, which occupy a nonpolar region of the binding pocket. An ester carbonyl group could act as a hydrogen bond acceptor.

Once validated, this pharmacophore model can be used to filter databases containing millions of compounds, retrieving only those that match the required 3D arrangement of features. nih.gov Hits from this virtual screening can then be subjected to further analysis, such as molecular docking and QSAR, to prioritize them for synthesis and biological evaluation, accelerating the discovery of new and potentially improved therapeutic agents.

Table 4: Putative Pharmacophore Features for a Muscarinic Antagonist based on Penoctonium Structure

| Pharmacophoric Feature | Corresponding Chemical Group in Penoctonium | Role in Binding |

|---|---|---|

| Positive Ionizable (PI) | Quaternary Ammonium Nitrogen (N+) | Forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. |

| Hydrophobic (H) | Dicyclopentyl Moiety | Occupies a large, nonpolar pocket, contributing to binding affinity through van der Waals forces. |

| Hydrophobic (H) | n-Octyl Chain | Interacts with a hydrophobic region of the binding site, enhancing lipophilicity and binding. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen of the Ester | Can form a hydrogen bond with a donor group (e.g., Tyrosine or Threonine) in the receptor. nih.gov |

Advanced Analytical Chemistry for Penoctonium Bromide Research

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of Penoctonium Bromide and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as the primary methods, each with specific applications and methodologies tailored to the compound's chemical nature.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality for separating and quantifying quaternary ammonium compounds. researchgate.net

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is frequently chosen as the stationary phase due to its hydrophobicity, which allows for effective retention of the large, nonpolar Penoctonium cation. researchgate.netwjpsonline.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. ijrpc.com The buffer, often an acetate or phosphate buffer, helps to maintain a consistent pH and improve peak shape. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the highly retained Penoctonium cation while also separating it from any less retained impurities. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the ester carbonyl group in the Penoctonium molecule exhibits absorbance at lower wavelengths, typically around 210-220 nm. researchgate.netnih.gov For quantitative analysis, the method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. researchgate.netijpsjournal.com The peak area of the analyte is correlated to its concentration using a calibration curve generated from standards of known concentration. rsc.org

Table 1: Typical HPLC Parameters for Analysis of Quaternary Ammonium Bromides

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar cations. researchgate.net |

| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer (e.g., pH 3.0-5.0) | Organic solvent for elution strength, buffer for pH control and peak shape. researchgate.netijrpc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex samples with varying impurities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate providing efficient separation within a reasonable time. wjpsonline.com |

| Detection | UV at ~215 nm | Detects the carbonyl functional group present in the molecule. researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-45 °C) | Ensures reproducible retention times. researchgate.netwjpsonline.com |

Gas Chromatography (GC) Methodologies

Direct analysis of this compound using Gas Chromatography (GC) is generally not feasible. GC requires analytes to be volatile and thermally stable so they can be vaporized in a heated injection port without decomposition. phenomenex.comorganomation.com As a quaternary ammonium salt, this compound has a high molecular weight, is non-volatile, and is prone to thermal degradation.

However, GC methodologies can be applied indirectly to analyze for potential volatile impurities or specific degradation products. For instance, headspace GC could be used to detect residual volatile organic solvents from the synthesis process. mdpi.com This technique involves heating the sample in a sealed vial to partition volatile components into the gas phase (headspace), which is then injected into the GC. fda.gov.tw

Another potential application is the analysis of the bromide counter-ion. The inorganic bromide can be derivatized to a volatile compound, such as by reaction with propylene oxide in an acidic solution to form bromopropanol isomers, which can then be determined by GC with an electron capture detector (GC-ECD). ekb.egnih.gov For the Penoctonium cation itself, pyrolysis-GC, where the compound is intentionally degraded at a high temperature to produce smaller, volatile fragments, could potentially be used for identification, but it is a complex method reserved for specialized structural analysis. Derivatization of the cation to a more volatile species is challenging due to the stable quaternary nitrogen.

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound (C₂₆H₅₀BrNO₂). ontosight.aincats.iochemicalbook.in Techniques such as NMR, MS, and IR/UV-Vis spectroscopy provide complementary information that, when combined, allows for an unambiguous elucidation of its atomic connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum would show distinct signals for the protons in the dicyclopentyl rings, the long octyl chain, the diethyl groups attached to the nitrogen, and the ethyl ester linkage. The integration of these signals would confirm the number of protons in each group, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to piece together the connectivity. youtube.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings and confirm these connections. beilstein-journals.org

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would be indicative of the carbon type (e.g., aliphatic CH₃, CH₂, CH, quaternary C). The carbonyl carbon of the ester group would appear far downfield (around 170-180 ppm), providing a key diagnostic peak. beilstein-journals.org Techniques like HETCOR (Heteronuclear Correlation) or HMQC/HSQC would be used to correlate each carbon atom with its directly attached proton(s), solidifying the structural assignment. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Penoctonium Cation

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~175 |

| -O-CH₂-CH₂-N⁺- | ~4.5 | ~60 |

| -O-CH₂-CH₂-N⁺- | ~3.8 | ~55 |

| N⁺-(CH₂-CH₃)₂ | ~3.4 (quartet) | ~52 |

| N⁺-CH₂-(CH₂)₆-CH₃ | ~3.3 (triplet) | ~65 |

| -CH-(C₅H₉)₂ | ~2.5 (multiplet) | ~50 |

| Dicyclopentyl rings | ~1.2-2.0 (multiplets) | ~25-40 |

| Octyl chain (-CH₂-) | ~1.2-1.7 (multiplets) | ~22-32 |

| N⁺-(CH₂-CH₃)₂ | ~1.3 (triplet) | ~8 |

| Octyl chain (-CH₃) | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and obtain structural information from the fragmentation pattern of a molecule. researchgate.net For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. ESI allows the pre-formed Penoctonium cation (C₂₆H₅₀NO₂⁺) to be transferred into the gas phase for mass analysis. google.comuni-saarland.de

The resulting mass spectrum would show a prominent peak for the Penoctonium cation at a mass-to-charge ratio (m/z) corresponding to its molecular weight (408.7 g/mol ). nih.gov A key feature in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and 49.5%, respectively). chemguide.co.uk This results in a characteristic M+ and M+2 peak pattern for any fragment containing a bromine atom, with the two peaks being of almost equal height and separated by 2 m/z units. researchgate.netlibretexts.org

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. In MS/MS, the molecular ion (m/z 408.7) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. Predictable fragmentation pathways for the Penoctonium cation would include cleavage at the ester bond and loss of the octyl or ethyl groups from the quaternary nitrogen, providing definitive confirmation of the structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Comment |

|---|---|---|---|

| Penoctonium Cation [M]⁺ | [C₂₆H₅₀NO₂]⁺ | 408.4 | Molecular ion of the cation. |

| Fragment 1 | [C₁₈H₃₂NO₂]⁺ | 294.2 | Loss of octyl radical (C₈H₁₇•). |

| Fragment 2 | [C₂₄H₄₄NO₂]⁺ | 378.3 | Loss of ethyl radical (C₂H₅•). |

| Fragment 3 | [C₁₂H₁₉O]⁺ | 179.1 | Dicyclopentylacetyl cation from ester cleavage. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. merckmillipore.com For solid samples like this compound, the spectrum is often obtained by dispersing the sample in a potassium bromide (KBr) pellet, which is transparent to IR radiation. youtube.comrsc.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the numerous aliphatic groups (2850-3000 cm⁻¹) and C-O stretching vibrations from the ester linkage (1150-1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound are limited. The most significant is the carbonyl group of the ester, which undergoes a weak n→π* transition. This absorption is typically found in the UV region, around 210-220 nm. While not highly specific for structural elucidation, this absorbance provides the basis for quantification using a UV detector in HPLC, as its intensity is proportional to the concentration according to the Beer-Lambert law.

Table 4: Summary of Key Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption/Signal |

|---|---|---|

| Infrared (IR) | Aliphatic C-H | 2850-3000 cm⁻¹ (stretch) |

| Ester C=O | 1735-1750 cm⁻¹ (strong stretch) | |

| Ester C-O | 1150-1250 cm⁻¹ (stretch) | |

| UV-Visible (UV-Vis) | Ester C=O (n→π*) | λₘₐₓ ≈ 210-220 nm |

Bioanalytical Methodologies for Investigating Compound Distribution in Preclinical Models

The investigation of a compound's distribution within a biological system is a critical component of preclinical research. For this compound, a quaternary ammonium compound (QAC), understanding its concentration and localization in various tissues and biofluids is essential for elucidating its pharmacokinetic profile. Due to the inherent positive charge and potential for complex interactions within biological matrices, robust and sensitive bioanalytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of QACs in biological samples, offering high selectivity and sensitivity. nih.govresearchgate.net

The development of a bioanalytical method for this compound would necessitate careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Given its structure as a quaternary ammonium salt, specific challenges such as ion suppression in electrospray ionization (ESI) must be addressed.

Sample Preparation

The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, tissue homogenates) and remove interfering substances. Common techniques for QACs include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov For this compound, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method could also be adapted, which has been successfully applied to other QACs. aesan.gob.es

A proposed sample preparation workflow for plasma samples might involve:

Addition of an internal standard (IS), ideally a stable isotope-labeled version of this compound, to the plasma sample.

Protein precipitation using a solvent like acetonitrile. nih.govaesan.gob.es

Centrifugation to separate the precipitated proteins.

Evaporation of the supernatant and reconstitution in a mobile phase-compatible solvent for LC-MS/MS analysis.

For tissue samples, an initial homogenization step would be required, followed by a similar extraction procedure.

Chromatographic and Mass Spectrometric Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable alternative to reversed-phase chromatography for highly polar and permanently charged compounds like QACs, as it can provide better retention. nih.gov However, reversed-phase methods with ion-pairing agents or specific column chemistries have also been successfully developed. nih.gov

The detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be employed for quantification, tracking specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity. researchgate.netnih.gov

Below are tables detailing hypothetical, yet representative, bioanalytical method parameters and validation results for the analysis of this compound in preclinical plasma samples, based on established methods for similar quaternary ammonium compounds.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) or C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp | 400 - 500 °C |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| MRM Transitions | To be determined experimentally (Hypothetical: Penoctonium [M]+ → Product ion) |

This data is hypothetical and for illustrative purposes.

Method Validation and Findings

Any developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Representative Bioanalytical Method Validation Results

| Parameter | Acceptance Criteria | Hypothetical Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect | IS-normalized factor within acceptable range | Consistent and reproducible |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, bench-top, long-term) | % Change within ±15% | Stable under tested conditions |

This data is hypothetical and for illustrative purposes.

By applying such a validated LC-MS/MS method to samples from preclinical models (e.g., rats or mice), researchers can accurately determine the concentration of this compound in plasma over time and its distribution into various tissues such as the liver, kidneys, lungs, and brain. Recent studies on other QACs have shown that fecal excretion is a primary elimination route for dermally absorbed compounds. acs.org Investigating the tissue distribution of this compound would provide crucial data to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for further development.

Environmental Behavior and Degradation Pathways

Environmental Fate and Persistence Studies in Aquatic and Terrestrial Systems

Specific environmental fate and persistence studies for penoctonium bromide are not extensively documented in publicly available literature. However, the behavior of QACs as a class offers insights into its likely conduct in the environment.

When released into aquatic systems, QACs are known to adsorb to sludge and sediment, a tendency that increases with the length of the compound's alkyl chain. hnu.edu.cn This adsorption can reduce their concentration in the water column but increase their presence in solid matrices like soil and sediment. news-medical.net The persistence of a chemical is often evaluated through standardized simulation tests (e.g., OECD 307, 308, 309) that measure its degradation half-life in various environmental compartments. nih.goveuropa.eu

In terrestrial environments, the primary factor controlling the persistence of many organic compounds is transformation in the soil. nih.gov The mobility and degradation of this compound would likely be influenced by soil characteristics such as organic carbon content, which affects the adsorption of QACs. hnu.edu.cnnews-medical.net The bromide ion (Br⁻), being a component of the compound, is generally considered unreactive in terrestrial soils and is often used as a hydrological tracer. nih.gov

| Parameter | Description | Relevance to this compound |

| Adsorption/Desorption | The process by which a chemical binds to soil or sediment particles. | As a QAC, this compound is expected to adsorb to negatively charged particles in soil and sediment, which would limit its mobility in water. hnu.edu.cnnews-medical.net |

| Persistence (Half-life) | The time required for half the amount of a substance to degrade. | Specific half-life data for this compound in soil and water is not available. This would typically be determined via standardized OECD simulation tests. nih.gov |

| Mobility | The potential for a chemical to move through environmental compartments. | Mobility is generally low for QACs that strongly adsorb to solids. hnu.edu.cn The bromide ion itself can be mobile in water. nih.gov |

Biotransformation and Abiotic Degradation Mechanisms

The breakdown of this compound in the environment would occur through two main types of processes: biotransformation (biological degradation) and abiotic degradation (non-biological chemical processes). nih.govopenaccessjournals.com

Biotransformation is metabolism by microorganisms. For long-chain alkyltrimethylammonium salts, a common class of QACs, biodegradation can occur in activated sludge. nih.gov The initial step is often N-dealkylation, where the long alkyl chain is cleaved from the nitrogen atom, forming a tertiary amine. nih.gov This intermediate can be further broken down into simpler molecules like dimethylamine and methylamine, and eventually mineralized to ammonium and carbon dioxide. nih.gov The rate of biodegradation for QACs can be influenced by the length of the alkyl chain, with longer chains sometimes degrading more slowly. hnu.edu.cn

Abiotic degradation involves processes like hydrolysis and photolysis. normecows.comnoack-lab.com

Hydrolysis is the breakdown of a chemical by reaction with water. This compound contains an ester linkage, which is known to be susceptible to hydrolysis. wikipedia.org This process could be influenced by environmental pH and temperature. rsc.org

Photolysis is degradation caused by light. Some chemicals are broken down by sunlight when in surface waters. noack-lab.com The potential for photolysis depends on the molecule's ability to absorb light at environmentally relevant wavelengths.

Two other potential degradation pathways for QACs under certain conditions are Hofmann elimination and nucleophilic substitution, though these often occur under more elevated temperatures or harsh conditions. wikipedia.orgscispace.com

Characterization of Degradation Products and Their Environmental Implications

The products formed from the breakdown of this compound would depend on the degradation pathway.

From Biotransformation: Based on known pathways for similar QACs, biotransformation could yield intermediates such as a tertiary amine (N,N-diethyl-2-(dicyclopentylacetoxy)ethan-1-amine), octanol (from the cleaved octyl chain), and eventually simpler amines like dimethylamine and methylamine. nih.gov

From Abiotic Degradation: Hydrolysis of the ester bond would be a key abiotic pathway, likely yielding dicyclopentylacetic acid and 2-(diethyl(octyl)ammonio)ethanol bromide.

The environmental implications of these degradation products would need to be assessed separately. While degradation is generally positive, some breakdown products can also have toxicological relevance. epa.gov For instance, the presence of the bromide ion in water can contribute to the formation of brominated disinfection by-products during water treatment, which are of human health concern. epa.gov

| Potential Degradation Pathway | Likely Primary Degradation Products | Potential Environmental Implication |

| Biotransformation (N-dealkylation) | Tertiary amine, Octanol, Simpler amines | Formation of more mobile and potentially less toxic intermediates. nih.gov |

| Abiotic Degradation (Hydrolysis) | Dicyclopentylacetic acid, Quaternary ammonium alcohol | Cleavage of the ester bond may reduce the compound's biological activity. |

| Dissociation | Penoctonium cation, Bromide ion (Br⁻) | The bromide ion can participate in further environmental chemical reactions, such as the formation of brominated disinfection byproducts in treated water. epa.govnih.gov |

Ecotoxicological Assessment in Non-Target Organisms (e.g., aquatic species)

There is a lack of specific ecotoxicological data for this compound. However, the toxicity of QACs to non-target organisms, particularly in aquatic environments, is well-documented. researchgate.netnih.gov Regulatory assessments require data on the risk to organisms like small mammals, birds, aquatic life, honeybees, earthworms, and plants. hse.gov.ukmdpi.com

QACs as a class are known to be toxic to aquatic organisms, including algae, crustaceans, and fish, sometimes at low µg/L to mg/L concentrations. researchgate.netnih.gov Their primary mode of action involves disrupting cell membranes. researchgate.net The toxicity of the bromide ion itself to freshwater organisms has been studied, with effects on reproduction in crustaceans and fish noted at various concentrations. nih.gov Given that bromine and its compounds are used as disinfectants and biocides, their effects on non-target aquatic life are a key consideration for environmental risk assessment. epa.gov

| Organism Type | General Toxicity of QACs/Bromide | Typical Test Endpoints |

| Aquatic Algae | QACs can inhibit growth. nih.gov | EC₅₀ (concentration to cause 50% effect on growth) |

| Aquatic Invertebrates (e.g., Daphnia) | QACs can be toxic. news-medical.net Bromide ions can impair reproduction. nih.gov | LC₅₀ (concentration to cause 50% mortality); No-Observed-Effect Concentration (NOEC) |

| Fish | QACs can cause sublethal effects. nih.gov Bromide ions can impair reproduction. nih.gov | LC₅₀; NOEC |

| Soil Microorganisms | High concentrations of biocides can inhibit beneficial microbial processes. nih.gov | Assessment of nitrogen/carbon transformation rates. |

Q & A

Q. How to troubleshoot low yield in this compound's synthetic pathways?

- Methodological Answer :

- Screen alternative catalysts (e.g., phase-transfer catalysts) or solvents (e.g., DMF vs. THF).

- Monitor reaction intermediates via in situ IR spectroscopy.

- Optimize purification steps (e.g., gradient column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.